4-amino-8-(2-fluoro-6-methoxyphenyl)-N-propylcinnoline-3-carboxamide
Overview
Description
Scientific Research Applications
Metabolic Pathways and Clinical Study Compliance
- AZD7325 , identified as 4-amino-8-(2-fluoro-6-methoxyphenyl)-N-propylcinnoline-3-carboxamide, is a selective GABAAα2,3 receptor modulator. Its metabolism involves cyclization and aromatization leading to tricyclic metabolites like M9, M10, and M42. These metabolites are observed in human plasma after repeated doses and have longer circulation times, exceeding 48 hours. This characteristic is used to monitor patient compliance in clinical studies, emphasizing the importance of steady-state plasma sample collection for metabolite safety testing (Gu et al., 2018).
Synthesis and Characterization in Chemical Studies
- Various chemical studies focus on the synthesis and characterization of compounds structurally related to 4-amino-8-(2-fluoro-6-methoxyphenyl)-N-propylcinnoline-3-carboxamide. These include the synthesis of amino-substituted pyrazole and pyrazolo[1,5-a]pyrimidine derivatives, demonstrating applications in organic chemistry and pharmaceutical research (Hassan et al., 2014).
Application in Molecular Imaging
- The compound's derivatives have been explored in molecular imaging. For instance, N-(piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2-chlorophenyl)-4-[18F]fluoro-1H-pyrazole-3-carboxamide, a related compound, is synthesized for use in positron emission tomography (PET) to study CB1 cannabinoid receptors in the brain, highlighting the compound's relevance in neuroimaging and receptor studies (Katoch-Rouse & Horti, 2003).
Photophysical Properties in Material Science
- Research into the photophysical properties of related compounds, such as blue emissive biaryl and terphenyl derivatives, reveals applications in material sciences. These compounds demonstrate luminescence in the blue region, indicating potential use in the development of novel photoluminescent materials (Novanna et al., 2020).
Neurological Research Using PET Imaging
- In neurological research, derivatives of 4-amino-8-(2-fluoro-6-methoxyphenyl)-N-propylcinnoline-3-carboxamide have been used in PET imaging to quantify serotonin 1A receptors in Alzheimer's disease patients, showcasing the compound's importance in understanding neurodegenerative diseases (Kepe et al., 2006).
Applications in Cancer Research
- Additionally, the compound and its derivatives have been studied for their antitumor activity. These studies involve the synthesis of novel carboxamides and Schiff bases, showcasing their potential in developing new anticancer therapies (Hao et al., 2017).
Safety And Hazards
properties
IUPAC Name |
4-amino-8-(2-fluoro-6-methoxyphenyl)-N-propylcinnoline-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN4O2/c1-3-10-22-19(25)18-16(21)12-7-4-6-11(17(12)23-24-18)15-13(20)8-5-9-14(15)26-2/h4-9H,3,10H2,1-2H3,(H2,21,23)(H,22,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYDURMHFWXCKMW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=NN=C2C(=C1N)C=CC=C2C3=C(C=CC=C3F)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-amino-8-(2-fluoro-6-methoxyphenyl)-N-propylcinnoline-3-carboxamide | |
CAS RN |
942437-37-8 | |
Record name | AZD-7325 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0942437378 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | AZD-7325 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13994 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | AZD-7325 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KNM216XOUH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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